Tetraformaltrisazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

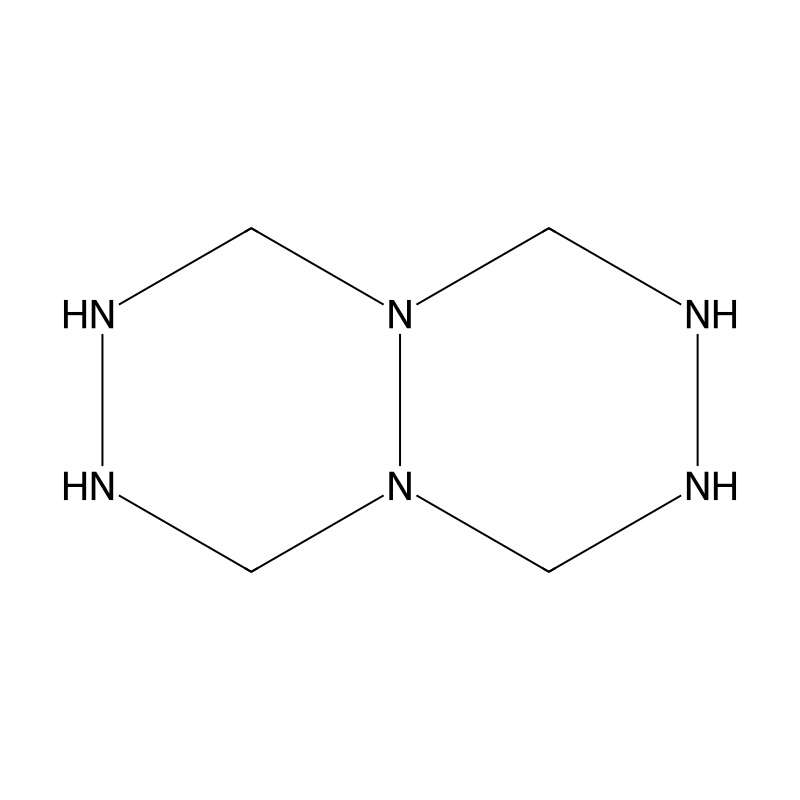

Tetraformaltrisazine is a nitrogen-rich organic compound characterized by its unique structural framework, consisting of multiple azine functionalities. It is derived from the reaction of formaldehyde with hydrazine, leading to a complex arrangement of nitrogen and carbon atoms. This compound exhibits notable thermal stability and has been studied for its potential applications in various fields, including materials science and biological research. Its molecular formula can be represented as C₆H₁₂N₄O₃, indicating the presence of multiple functional groups that contribute to its reactivity and properties.

The synthesis of tetraformaltrisazine typically involves the reaction of hydrazine with formaldehyde under controlled conditions. This process can be optimized through variations in temperature and reactant concentrations to yield higher purity products. Alternative synthesis routes may include the use of solvents or catalysts to facilitate the reaction and improve yields. Detailed methodologies have been documented in literature, emphasizing the importance of reaction conditions on the final product's characteristics .

Tetraformaltrisazine finds applications in various domains due to its unique properties. It is primarily explored in:

- Materials Science: As a precursor for synthesizing nitrogen-rich polymers and materials.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

- Agriculture: Possible use as a biopesticide or plant growth regulator based on preliminary biological studies.

Interaction studies involving tetraformaltrisazine focus on its reactivity with other organic compounds and its behavior in biological systems. These studies are essential for understanding how tetraformaltrisazine may function as a drug or material component. Research has shown that it can interact with various substrates, leading to new product formations that could enhance its utility in synthetic chemistry and medicinal applications .

Tetraformaltrisazine shares structural similarities with several other nitrogen-rich compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Formalazine | Simple Azine | Contains fewer nitrogen atoms; less complex structure than tetraformaltrisazine. |

| 1,2,4,5-Tetrazine | Tetrazine | Exhibits different reactivity patterns; used mainly in synthetic applications. |

| Hydrazine | Dihydrazine | A simpler compound; serves as a precursor for various nitrogen-containing compounds. |

| Tetrazole | 5-membered ring | Known for high energy density; often used in explosives and propellants. |

Tetraformaltrisazine stands out due to its combination of azine functionalities and potential biological activity, which may not be present in simpler or more stable analogs like formalazine or hydrazine.